

The Pharmacokinetics of Cisatracurium: An In-Depth Technical Guide for Animal Models

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Compound of Interest

Compound Name: *Cisatracurium*

Cat. No.: *B1209417*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of **cisatracurium** in various animal models. The information presented herein is intended to support preclinical research and drug development efforts by offering a consolidated resource on the absorption, distribution, metabolism, and excretion of this non-depolarizing neuromuscular blocking agent.

Introduction

Cisatracurium, a stereoisomer of atracurium, is a widely used neuromuscular blocking agent in clinical practice. Its primary mechanism of elimination, Hofmann elimination, is a pH and temperature-dependent chemical process that is independent of organ function, making it a subject of significant interest in pharmacokinetic studies. Understanding its behavior in animal models is crucial for translational research and predicting its effects in humans. This guide summarizes key pharmacokinetic parameters, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Pharmacokinetic Parameters in Animal Models

The pharmacokinetic profile of **cisatracurium** has been characterized in several animal species. The following tables summarize the available quantitative data for key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life ($t_{1/2}$). It is important to note that comprehensive in vivo pharmacokinetic data for **cisatracurium** in some species,

such as rats, cats, rabbits, and monkeys, are not readily available in the public domain. In such cases, data for the parent compound, atracurium, may be considered with caution.

Table 1: Pharmacokinetics of **Cisatracurium** in Dogs

Parameter	Value	Reference
Clearance (CL)	6.12 ± 1.69 mL/min/kg (Organ Clearance)	[1]
Volume of Distribution (Vd)	212 or 184 mL/kg	[1]
Elimination Half-life (t _{1/2})	16.4 ± 2.7 min	[1]

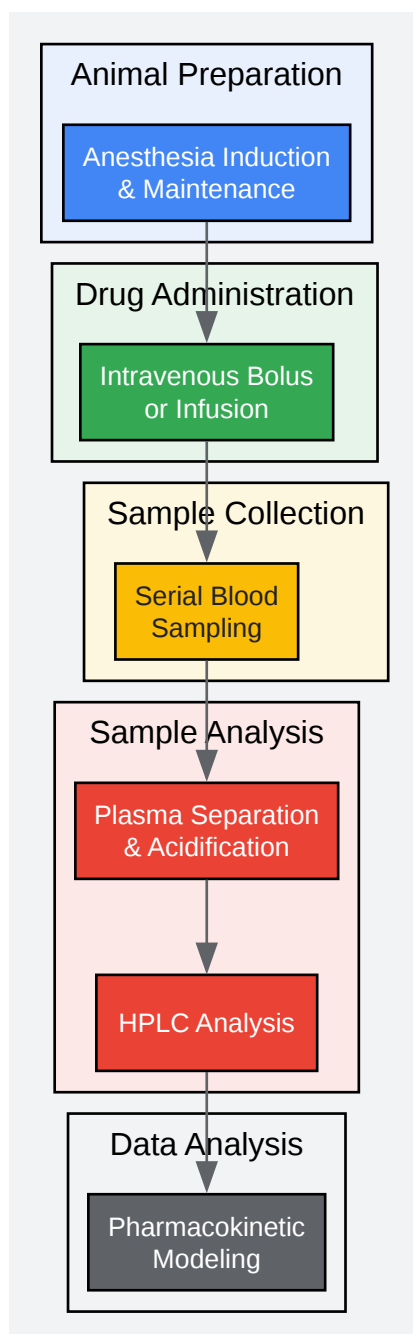
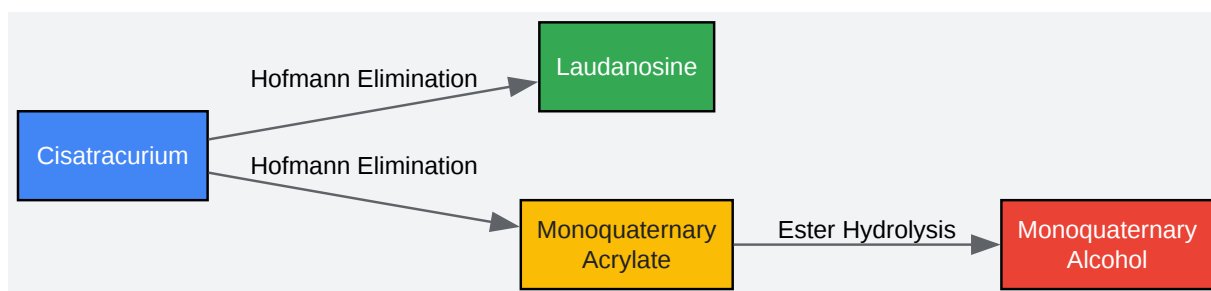
Table 2: Pharmacokinetics of Atracurium in Cats

Parameter	Value	Reference
Elimination Half-life (t _{1/2})	~20 min	[2]

Note: Specific in vivo pharmacokinetic data (CL, Vd, t_{1/2}) for **cisatracurium** in rats, rabbits, and monkeys could not be retrieved from the available search results. In vitro studies in rat plasma show that **cisatracurium** is rapidly hydrolyzed by carboxylesterases, with a half-life of only 3.5 minutes. This is in contrast to human plasma where Hofmann elimination is the rate-limiting step.

Metabolism of Cisatracurium: Hofmann Elimination

The primary route of metabolism for **cisatracurium** is Hofmann elimination, a chemical process that occurs at physiological pH and temperature, leading to the formation of laudanosine and a monoquaternary acrylate metabolite.[3][4][5] This pathway is independent of hepatic or renal function.[2][6] The monoquaternary acrylate is subsequently hydrolyzed by non-specific esterases to a monoquaternary alcohol.



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